molecular formula C29H23ClN2OS B10891162 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

Cat. No.: B10891162
M. Wt: 483.0 g/mol
InChI Key: HEXICXNPAXPZAG-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxyethyl group and a triphenyl substitution pattern, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chlorophenoxyethyl intermediate, followed by its reaction with a thiol compound to introduce the sulfanyl group. The final step involves the cyclization with triphenyl-substituted precursors to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole involves its interaction with molecular targets in biological systems. The imidazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes, receptors, or other proteins. The chlorophenoxy and triphenyl groups contribute to the compound’s overall binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C29H23ClN2OS

Molecular Weight

483.0 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole

InChI

InChI=1S/C29H23ClN2OS/c30-24-16-18-26(19-17-24)33-20-21-34-29-31-27(22-10-4-1-5-11-22)28(23-12-6-2-7-13-23)32(29)25-14-8-3-9-15-25/h1-19H,20-21H2

InChI Key

HEXICXNPAXPZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)SCCOC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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